(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis
Description
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis is a chemical compound with a unique bicyclic structure It is characterized by its two fused furan rings, which contribute to its distinct chemical properties
Properties
CAS No. |
149429-50-5 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3aR,6aS)-1,3,3a,6a-tetrahydrofuro[3,4-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-9-2-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+ |
InChI Key |
NEOVTTNLKPSNCL-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)C(=O)OC2=O |
Canonical SMILES |
C1C2C(CO1)C(=O)OC2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent oxidation and reduction steps to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into active sites and modulate biological pathways. Detailed studies of its binding affinity and kinetics provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, cis
- (3aR,6aS)-hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone
Uniqueness
Compared to similar compounds, (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis stands out due to its specific bicyclic structure and the resulting chemical properties. Its unique reactivity and potential for functionalization make it a valuable compound in various research and industrial applications.
Biological Activity
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₆H₆O₄
- Molecular Weight : 142.11 g/mol
- CAS Number : 149429-50-5
- IUPAC Name : (3aR,6aS)-1,3,3a,6a-tetrahydrofuro[3,4-c]furan-4,6-dione
Synthesis Methods
The synthesis of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione typically involves cyclization reactions. A common approach is the Diels-Alder reaction using a diene and a dienophile followed by oxidation and reduction steps. The conditions are optimized for yield and purity through controlled temperature and pressure settings .
The biological activity of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Its bicyclic structure allows for effective binding to active sites in proteins, modulating biological pathways .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anxiolytic and Antidepressant Activity : Preliminary studies have shown that it may possess anxiolytic effects similar to those observed in serotonin receptor agonists .
- Enzyme Interactions : The compound is used in studies investigating enzyme interactions and metabolic pathways .
Study 1: Enzyme Interaction
In vitro studies demonstrated that (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione acts as a selective agonist for the 5-HT1A receptor. This activity was confirmed through biochemical assays that measured binding affinity and functional responses in neuronal systems .
Study 2: Behavioral Assays
In animal models, the compound reduced rectal temperature in mice and decreased serotonergic neuron firing rates in rats. These findings suggest a potential role in modulating serotonergic activity which is crucial for mood regulation .
Comparative Analysis
The biological activity of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione can be compared with similar compounds. The following table summarizes key differences:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione | Anxiolytic; 5-HT1A receptor agonist | Bicyclic structure |
| (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole | Moderate anxiolytic effects | Different bicyclic framework |
| (3aR,6aS)-hexahydro-5lambda6-thieno[3,4-c]furan | Antimicrobial properties | Contains sulfur atom |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
